Cas no 837-45-6 (9-Phenanthroic Acid)

9-Phenanthroic Acid is a polycyclic aromatic carboxylic acid characterized by its phenanthrene backbone with a carboxyl group at the 9-position. This compound is widely utilized as a building block in organic synthesis, particularly in the preparation of ligands for coordination chemistry and fluorescent probes due to its rigid, planar structure. Its aromatic system and functional group reactivity make it valuable for developing pharmaceuticals, agrochemicals, and advanced materials. The acid's high purity and stability ensure consistent performance in research and industrial applications. Its solubility in common organic solvents further enhances its utility in synthetic workflows.
9-Phenanthroic Acid structure
9-Phenanthroic Acid structure
Product name:9-Phenanthroic Acid
CAS No:837-45-6
MF:C15H10O2
Molecular Weight:222.238704204559
MDL:MFCD00019111
CID:728016
PubChem ID:94765

9-Phenanthroic Acid 化学的及び物理的性質

名前と識別子

    • 9-Phenanthrenecarboxylicacid
    • 9-PHENANTHROIC ACID
    • phenanthrene-9-carboxylic acid
    • 9-phenanthralic acid
    • Phenanthren-9-carbonsaeure
    • 9-Phenanthrenecarboxylic acid
    • Phenanthren-9-carbonsaure
    • NSC1922
    • LMFJKKGDLAICPF-UHFFFAOYSA-N
    • SBB051434
    • STK368381
    • TRA0038509
    • ST50558316
    • 837P456
    • NSC 1922
    • AKOS004904831
    • AS-59729
    • SCHEMBL522958
    • NSC-1922
    • DTXSID10232532
    • DTXCID40155023
    • CS-0155998
    • 837-45-6
    • J-523924
    • DB-318515
    • D70381
    • MFCD00019111
    • 9-Phenanthroic Acid
    • MDL: MFCD00019111
    • インチ: 1S/C15H10O2/c16-15(17)14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9H,(H,16,17)
    • InChIKey: LMFJKKGDLAICPF-UHFFFAOYSA-N
    • SMILES: O=C(C1C2C(=CC=CC=2)C2C(=CC=CC=2)C=1)O

計算された属性

  • Exact Mass: 222.06808g/mol
  • Surface Charge: 0
  • XLogP3: 4.3
  • 水素結合ドナー数: 1
  • Hydrogen Bond Acceptor Count: 2
  • 回転可能化学結合数: 1
  • Exact Mass: 222.06808g/mol
  • 単一同位体質量: 222.06808g/mol
  • Topological Polar Surface Area: 37.3Ų
  • Heavy Atom Count: 17
  • 複雑さ: 299
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • Defined Bond Stereocenter Count: 0
  • 不確定化学結合立体中心数: 0
  • Covalently-Bonded Unit Count: 1

じっけんとくせい

  • 密度みつど: 1.305
  • ゆうかいてん: 249-251 ºC
  • Boiling Point: 323.41°C (rough estimate)
  • Refractive Index: 1.6600 (estimate)
  • PSA: 37.30000
  • LogP: 3.69120

9-Phenanthroic Acid Security Information

9-Phenanthroic Acid 税関データ

  • 税関コード:2916399090
  • 税関データ:

    中国税関コード:

    2916399090

    概要:

    29163999090他の芳香族モノカルボン酸。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、使用、アクリル酸アクリル酸エステルまたはエステルは包装がはっきりしていること

    要約:

    29163999090他の芳香族モノカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

9-Phenanthroic Acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
P932880-1g
Phenanthrene-9-carboxylic acid
837-45-6 97%
1g
¥3,537.90 2022-08-31
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-AT161-200mg
9-Phenanthroic Acid
837-45-6 97%
200mg
¥1432.0 2022-09-28
Chemenu
CM470104-100mg
9-Phenanthrenecarboxylic acid
837-45-6 95%+
100mg
$133 2022-09-28
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-AT161-50mg
9-Phenanthroic Acid
837-45-6 97%
50mg
¥573.0 2022-09-28
Chemenu
CM470104-250mg
9-Phenanthrenecarboxylic acid
837-45-6 95%+
250mg
$233 2022-09-28
Enamine
EN300-253905-1.0g
phenanthrene-9-carboxylic acid
837-45-6
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$723.0 2023-02-28
SHANG HAI XIAN DING Biotechnology Co., Ltd.
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9-Phenanthroic Acid
837-45-6 97%
100mg
953CNY 2021-05-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-AT161-200mg
9-Phenanthroic Acid
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200mg
¥1432.0 2023-03-06
Aaron
AR003OAN-1g
9-Phenanthrenecarboxylic acid
837-45-6 97%
1g
$56.00 2025-02-10
Aaron
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9-Phenanthrenecarboxylic acid
837-45-6 97%
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$16.00 2025-02-10

9-Phenanthroic Acid 合成方法

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Potassium amide
Reference
Reactions of halogenated α-phenylcinnamic acids with potassium amide in liquid ammonia. Part I. Reactions of cis- and trans-2-chloro-α-phenylcinnamic acids
Kessar, S. V.; et al, Indian Journal of Chemistry, 1981, (1), 1-3

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Tetraethylammonium iodide Solvents: Dimethylformamide ;  10 h, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
Site-Selective Electrochemical C-H Carboxylation of Arenes with CO2
Zhao, Zhiwei; et al, Angewandte Chemie, 2023, 62(3),

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Lithium hydroxide Catalysts: [1′-[Bis(1,1-dimethylethyl)phosphino]-1,2,3,4,5-pentaphenylferrocene][(1,2,3-η)-… Solvents: Water ,  Poly(oxy-1,2-ethanediyl), α-[[(2S)-1-(1-oxododecyl)-2-pyrrolidinyl]carbonyl]-ω-m… ;  14 h, 60 °C; 60 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  1 - 2 min, pH 1 - 2, rt
Reference
Trichloromethyl Carbanion in Aqueous Micelles: Mechanistic Insights and Access to Carboxylic Acids from (Hetero)aryl Halides
Ansari, Tharique N.; et al, ACS Catalysis, 2022, 12(24), 15686-15695

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Copper
Reference
Nitrosation of aromatic amines with diphenylnitrosamine
Sieper, Helmut, Chemische Berichte, 1967, 100(5), 1646-54

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Tetrabutylammonium bromide ,  Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Acetonitrile ,  Water ;  8 h, rt
Reference
Synthesis of Aryl Carboxylic Acids through Ambient Electro-oxidation of Arylacetylenes
Yuan, Hongyan; et al, Synthesis, 2024, 56(1), 179-186

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Iodine ,  Oxygen Solvents: Benzene
Reference
Photocyclization of stilbenes and related molecules
Mallory, Frank B.; et al, Organic Reactions (Hoboken, 1984, 30,

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Hydrochloric acid ,  Water Solvents: Acetic acid
Reference
A formal insertion of dichlorocarbene into a CAr-S bond
Mueller, Paul; et al, Tetrahedron Letters, 1988, 29(46), 5877-80

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium (reaction products with diphenylphosphane and polystyrene-poly(ethylene…) Solvents: Acetonitrile ,  Water ;  58 s, 5 bar, 100 °C
Reference
Aqueous Flow Hydroxycarbonylation of Aryl Halides Catalyzed by an Amphiphilic Polymer-Supported Palladium-Diphenylphosphine Catalyst
Osako, Takao; et al, Synlett, 2019, 30(8), 961-966

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  24 h, reflux
Reference
Antiproliferative activity and mode of action analysis of novel amino and amido substituted phenanthrene and naphtho[2,1-b]thiophene derivatives
Perin, Natasa; et al, European Journal of Medicinal Chemistry, 2020, 185,

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Diethyl ether ;  -30 °C; 1 h, -30 °C
1.2 90 min
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 11, 0 °C
Reference
Enhancement of cancer-cell-selective cytotoxicity by a dicopper complex with a phenanthrene amide-tether ligand conjugate via mitochondrial apoptosis
Hata, Machi; et al, Dalton Transactions, 2022, 51(12), 4720-4727

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Water Solvents: Diethylene glycol
Reference
Synthetic studies toward biologically active quinones and alkaloids
Joo, Beomjun, 2004, , 65(12),

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Isoamyl nitrite Solvents: Ethanol ,  Acetone
Reference
Internuclear cyclization. I. Modifications and extensions of the Pschorr reaction
Hey, D. H.; et al, Journal of the Chemical Society, 1949, 3164, 3164-71

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Sodium dichromate Solvents: Water
Reference
Direct suprafacial 1,3-hydrogen migration of 1,1-dimethyl-2-(9-phenanthryl)cyclopropane
Wu, Guosheng; et al, Huaxue Xuebao, 1987, 45(9), 875-80

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: 1,1′,1′′-(Chlorosilylidyne)tris[benzene] Catalysts: Aluminum bromide Solvents: Fluorobenzene ;  3 h, 3 MPa, rt
Reference
Direct Carboxylation of Arenes and Halobenzenes with CO2 by the Combined Use of AlBr3 and R3SiCl
Nemoto, Koji; et al, Journal of Organic Chemistry, 2010, 75(22), 7855-7862

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Benzene
Reference
Internuclear cyclization. I. Modifications and extensions of the Pschorr reaction
Hey, D. H.; et al, Journal of the Chemical Society, 1949, 3164, 3164-71

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Silver nitrate Solvents: Ethanol ,  Water ;  18 h, reflux
Reference
Singlet-Singlet, Triplet-Triplet, and "Optically-Controlled" Energy Transfer in Polychromophores. Preliminary Models for a Molecular Scale Shift Register
McGimpsey, W. G.; et al, Journal of Physical Chemistry A, 1998, 102(45), 8679-8689

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Tetrabutylammonium tetrafluoroborate ,  1,5,7-Triazabicyclo[4.4.0]dec-5-ene Catalysts: Naphthalene Solvents: Dimethylformamide ;  6 h, 1 atm, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
Metal-Free Electrochemical Carboxylation of Organic Halides in the Presence of Catalytic Amounts of an Organomediator
Wang, Yanwei; et al, Angewandte Chemie, 2022, 61(41),

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Potassium amide
Reference
Reactions of halogenated α-phenylcinnamic acids with potassium amide in liquid ammonia. Part I. Reactions of cis- and trans-2-chloro-α-phenylcinnamic acids
Kessar, S. V.; et al, Indian Journal of Chemistry, 1981, (1), 1-3

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Potassium amide
Reference
Synthesis of phenanthrene by intramolecular benzyne cyclization
Kessar, Satinder V.; et al, Chemical Communications (London), 1969, (6),

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Tin ,  Hydrochloric acid Solvents: Water
1.2 Reagents: Amyl nitrite ,  Sodium iodide
Reference
Photocyclization of stilbenes and related molecules
Mallory, Frank B.; et al, Organic Reactions (Hoboken, 1984, 30,

Synthetic Circuit 21

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  rt; 4 h, 100 °C; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
Sequential Cross-Coupling/Annulation of ortho-Vinyl Bromobenzenes with Aromatic Bromides for the Synthesis of Polycyclic Aromatic Compounds
Wei, Dong ; et al, Angewandte Chemie, 2019, 58(46), 16543-16547

9-Phenanthroic Acid Raw materials

9-Phenanthroic Acid Preparation Products

9-Phenanthroic Acid 関連文献

9-Phenanthroic Acidに関する追加情報

Introduction to 9-Phenanthroic Acid (CAS No. 837-45-6)

9-Phenanthroic Acid, with the chemical formula C14H8O2 and CAS number 837-45-6, is a significant compound in the field of organic chemistry and pharmaceutical research. This benzoic acid derivative, characterized by its phenanthrene core structure, has garnered considerable attention due to its versatile applications in medicinal chemistry, material science, and biochemical studies. The unique aromatic system of 9-Phenanthroic Acid contributes to its distinct reactivity and potential utility in the synthesis of complex molecules.

The structural framework of 9-Phenanthroic Acid consists of a fused benzene ring and naphthalene ring system, with a carboxylic acid functional group attached to the 9-position of the phenanthrene core. This configuration imparts specific electronic and steric properties, making it a valuable intermediate in the development of various chemical entities. The compound’s solubility characteristics, moderate polarity, and stability under standard conditions further enhance its appeal for synthetic applications.

In recent years, 9-Phenanthroic Acid has been extensively studied for its potential role in drug discovery and development. Its phenanthrene scaffold is a common motif in biologically active molecules, including certain anticancer agents and antimicrobial compounds. Researchers have leveraged the structural versatility of 9-Phenanthroic Acid to design novel derivatives with enhanced pharmacological properties. For instance, modifications at the 1-position or 3-position of the phenanthrene ring have been explored to optimize binding affinity to biological targets.

One notable area of research involves the use of 9-Phenanthroic Acid as a precursor in the synthesis of photoactive materials. The compound’s ability to absorb UV light and undergo photochemical reactions has been exploited in the development of organic semiconductors and light-emitting diodes (LEDs). These applications are particularly relevant in the growing field of optoelectronics, where efficient energy conversion and emission properties are critical.

The pharmaceutical industry has also shown interest in 9-Phenanthroic Acid due to its potential as an anti-inflammatory agent. Studies indicate that certain derivatives of this compound can modulate inflammatory pathways by interacting with specific enzymes or receptors. Preliminary clinical trials have demonstrated promising results in reducing inflammation without significant side effects, positioning 9-Phenanthroic Acid as a candidate for further therapeutic development.

Furthermore, 9-Phenanthroic Acid has found utility in analytical chemistry as an internal standard or reference compound. Its well-characterized spectroscopic properties make it suitable for high-performance liquid chromatography (HPLC) and mass spectrometry (MS) analyses. This application is particularly valuable in ensuring the accuracy and reliability of chemical assays in industrial and research settings.

The synthesis of 9-Phenanthroic Acid typically involves oxidation reactions starting from simpler aromatic precursors such as phenanthrene or anthracene derivatives. Advanced synthetic methodologies, including catalytic oxidation and electrochemical processes, have been developed to improve yield and purity. These advancements underscore the compound’s importance as a building block in synthetic organic chemistry.

Recent innovations in computational chemistry have also contributed to the study of 9-Phenanthroic Acid. Molecular modeling techniques allow researchers to predict the behavior of this compound in various environments, aiding in the design of experiments and optimization of synthetic routes. Such computational approaches are indispensable in modern drug discovery pipelines.

The environmental impact of 9-Phenanthroic Acid has also been evaluated, with studies focusing on its degradation pathways and ecological safety. Unlike certain hazardous chemicals, 9-Phenanthroic Acid exhibits moderate environmental persistence but can be metabolized by microorganisms under appropriate conditions. This balance between reactivity and stability makes it a favorable choice for industrial applications where environmental considerations are paramount.

In conclusion, 9-Phenanthroic Acid (CAS No. 837-45-6) represents a multifaceted compound with broad applications across multiple scientific disciplines. Its unique structural features, coupled with recent advancements in synthetic and analytical techniques, continue to drive innovation in pharmaceuticals, materials science, and environmental chemistry. As research progresses, the potential uses of this versatile compound are expected to expand further.

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